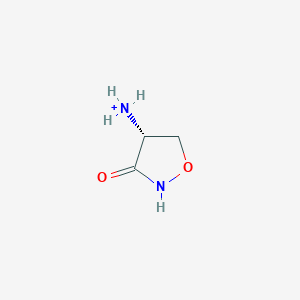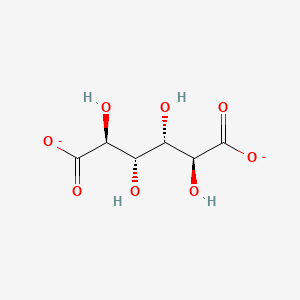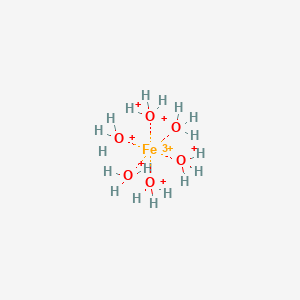
hexaaquairon(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaaquairon(3+) is a hexaaquairon.
Applications De Recherche Scientifique
1. Nuclear and Electron Relaxation Studies
Hexaaquairon(III) has been studied for its nuclear and electron relaxation properties. Bertini, Capozzi, Luchinat, and Xia (1993) examined the dynamic parameters of hexaaquairon(III), including molecular rotational correlation time and electron spin-lattice interaction time, providing insight into electron and nuclear relaxation behavior in this system Bertini, Capozzi, Luchinat, & Xia, 1993.
2. Electrocatalytic Properties
Research by Jeberaj, Georgescu, and Scherson (2017) focused on the electrocatalytic properties of hexaaquairon(III), particularly its reduction on polycrystalline gold in aqueous electrolytes. This study highlights the potential application of hexaaquairon(III) in electrocatalysis Jeberaj, Georgescu, & Scherson, 2017.
3. Structural Biology and Bioinorganic Chemistry
Hexaaquairon(III), along with similar complexes like hexaamminecobalt(III), has been used in structural biology and bioinorganic chemistry for understanding nucleic acid structures. Rowińska-Żyrek, Skilandat, and Sigel (2013) discussed its application in NMR spectroscopy for nucleic acids, highlighting its significance in revealing potential outer-sphere magnesium binding sites Rowińska-Żyrek, Skilandat, & Sigel, 2013.
4. Condensed Phase Electron Transfer
Mavros, Hait, and Van Voorhis (2016) developed a formalism to study condensed-phase dynamics beyond the Condon approximation using hexaaquairon(III) as a test system. Their research provides crucial insights into the non-Condon effects and electron transfer in condensed-phase systems Mavros, Hait, & Van Voorhis, 2016.
5. Spectroscopy of Hexaaquametal(III) Ions
Beattie and Best (1997) investigated the structures and spectroscopy of hexaaquametal(III) ions, including hexaaquairon(III). Their research correlated structural studies with various spectroscopic techniques, contributing to a deeper understanding of these ions' electronic structures Beattie & Best, 1997.
Propriétés
Nom du produit |
hexaaquairon(III) |
|---|---|
Formule moléculaire |
FeH18O6+9 |
Poids moléculaire |
169.98 g/mol |
Nom IUPAC |
hexaoxidanium;iron(3+) |
InChI |
InChI=1S/Fe.6H2O/h;6*1H2/q+3;;;;;;/p+6 |
Clé InChI |
GZGMUETXLPBYAO-UHFFFAOYSA-T |
SMILES canonique |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Fe+3] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



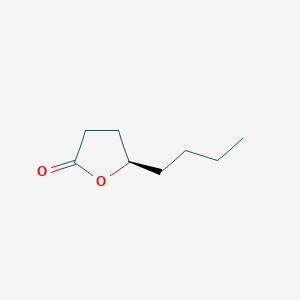
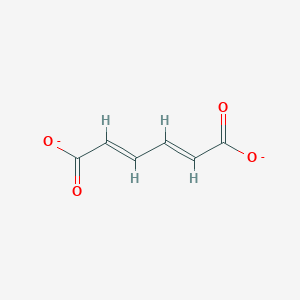
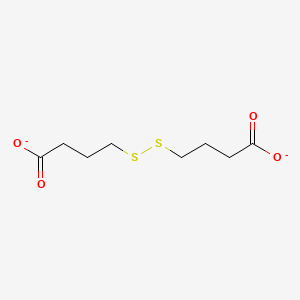
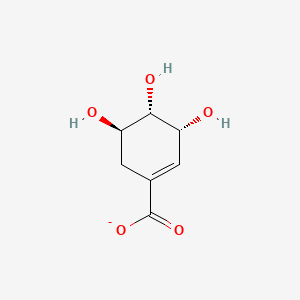
![6-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1240624.png)
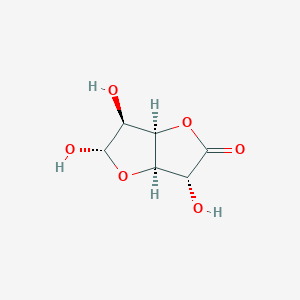
![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)
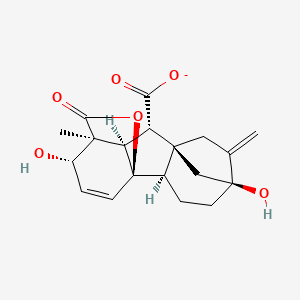
![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![7-[[(1R,4aS,6R,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]-1-benzopyran-2-one](/img/structure/B1240636.png)
![(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1240637.png)

